Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)-
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Overview
Description
Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with benzyl, methyl, and piperidinoethoxy groups, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves cyclization reactions. For Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)-, one common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. This reaction can be catalyzed by various agents, including acids and bases, under mild conditions . Another approach involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient methods such as microwave-assisted synthesis and green chemistry approaches. These methods aim to reduce reaction times and improve yields while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like bromine or oxygen in the presence of catalysts.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, 1,3-dicarbonyl compounds, bromine, and sodium borohydride. Reaction conditions vary but often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield pyrazole N-oxides, while substitution reactions can produce variously substituted pyrazole derivatives .
Scientific Research Applications
Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
1,3,5-Trisubstituted pyrazoles: These compounds exhibit diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- stands out due to its unique substitution pattern, which may confer distinct chemical and biological properties. The presence of the piperidinoethoxy group, in particular, may enhance its solubility and bioavailability compared to other pyrazole derivatives .
Properties
CAS No. |
73972-66-4 |
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Molecular Formula |
C18H25N3O |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]piperidine |
InChI |
InChI=1S/C18H25N3O/c1-16-14-18(22-13-12-20-10-6-3-7-11-20)21(19-16)15-17-8-4-2-5-9-17/h2,4-5,8-9,14H,3,6-7,10-13,15H2,1H3 |
InChI Key |
HTCHRHYDMRFZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)OCCN2CCCCC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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